Cas no 6510-65-2 (1-methyl-9H-Carbazole)
1-methyl-9H-Carbazole Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-9H-Carbazole
- 9H-Carbazole, 1-methyl-
- Carbazole, 1-methyl
- AKOS006371242
- UNII-9IP20N6O32
- Q63408659
- 1-Methyl-9H-carbazole #
- Carbazole, 1-methyl-
- A876971
- HIAGSPVAYSSKHL-UHFFFAOYSA-N
- BDBM50322593
- CS-0153408
- 1-methyl carbazole
- M3317
- 6510-65-2
- MFCD18450170
- BS-17360
- DTXSID2073988
- 1-METHYLCARBAZOLE
- D81002
- CHEMBL444714
- SCHEMBL27915
- 1-Methyl-carbazole
- 9IP20N6O32
- METHYLCARBAZOLE
- DB-308413
-
- MDL: MFCD18450170
- Inchi: 1S/C13H11N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8,14H,1H3
- InChI Key: HIAGSPVAYSSKHL-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C2C=CC=C(C)C1=2
Computed Properties
- Exact Mass: 181.08923
- Monoisotopic Mass: 181.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79
1-methyl-9H-Carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1147718-100mg |
1-Methyl-9H-carbazole |
6510-65-2 | 98% | 100mg |
$13.0 | 2025-02-26 | |
| Ambeed | A1147718-250mg |
1-Methyl-9H-carbazole |
6510-65-2 | 98% | 250mg |
$29.0 | 2025-02-26 | |
| Ambeed | A1147718-1g |
1-Methyl-9H-carbazole |
6510-65-2 | 98% | 1g |
$110.0 | 2025-02-26 | |
| Chemenu | CM363038-100mg |
1-methyl-9H-carbazole |
6510-65-2 | 95%+ | 100mg |
$100 | 2022-08-31 | |
| Chemenu | CM363038-250mg |
1-methyl-9H-carbazole |
6510-65-2 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM363038-1g |
1-methyl-9H-carbazole |
6510-65-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M3317-200MG |
1-Methyl-9H-carbazole |
6510-65-2 | >98.0%(GC) | 200mg |
¥625.00 | 2024-04-16 | |
| eNovation Chemicals LLC | Y1226399-1g |
1-Methyl-9H-carbazole |
6510-65-2 | 95% | 1g |
$350 | 2024-06-03 | |
| eNovation Chemicals LLC | D593729-1g |
1-methyl-9H-Carbazole |
6510-65-2 | 97% | 1g |
$430 | 2024-07-28 | |
| eNovation Chemicals LLC | D593729-5g |
1-methyl-9H-Carbazole |
6510-65-2 | 97% | 5g |
$1250 | 2024-07-28 |
1-methyl-9H-Carbazole Related Literature
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1. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticineYuusaku Yokoyama,Naomi Okuyama,Shinji Iwadate,Tokuko Momoi,Yasuoki Murakami J. Chem. Soc. Perkin Trans. 1 1990 1319
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2. Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones. Part 4. Synthesis of the carbazole alkaloids carbazomycin A and B and hyellazoleChristopher J. Moody,Pritom Shah J. Chem. Soc. Perkin Trans. 1 1989 2463
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3. A flexible approach to pyrido[4,3-b]carbazoles. The syntheses of 8,10-dimethoxy-5-methyl-, 5,11-dimethoxy-7,10-dimethyl- and 9-fluoro-5,11- dimethylpyrido[4,3-b]carbazoles by variations of the ‘type D’ routeRobin J. Hall,Priyanthi Dharmasena,Jeremy Marchant,Ana-M. F. Oliveira- Campos,Maria-Joao R. P. Queiroz,Manuela M. Raposo,Patrick V. R. Shannon J. Chem. Soc. Perkin Trans. 1 1993 1879
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Sk. Rasheed,D. Nageswar Rao,K. Ranjith Reddy,S. Aravinda,Ram A. Vishwakarma,Parthasarathi Das RSC Adv. 2014 4 4960
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Deuk-Young Goo,Sang Kook Woo Org. Biomol. Chem. 2016 14 122
Additional information on 1-methyl-9H-Carbazole
Introduction to 1-methyl-9H-Carbazole (CAS No. 6510-65-2)
1-methyl-9H-Carbazole, identified by its Chemical Abstracts Service (CAS) number 6510-65-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, a derivative of carbazole, exhibits a fused benzene ring system with a methyl group at the 1-position and a nitrogen atom at the 9-position, making it a versatile scaffold for various chemical modifications and applications.
The structural properties of 1-methyl-9H-Carbazole contribute to its unique electronic and photophysical characteristics, which have been explored in the development of organic semiconductors, optoelectronic materials, and pharmaceutical intermediates. Its stability under various conditions and compatibility with multiple synthetic pathways further enhance its utility in industrial and research settings.
In recent years, 1-methyl-9H-Carbazole has been extensively studied for its potential in medicinal chemistry. The carbazole core is known for its biological activity, particularly in the context of anticancer, antimicrobial, and anti-inflammatory applications. Researchers have leveraged the structural flexibility of 1-methyl-9H-Carbazole to design novel molecules with enhanced efficacy and reduced side effects. For instance, derivatives of this compound have shown promising results in preclinical trials for treating certain types of cancer by inhibiting specific enzymatic pathways involved in tumor growth.
One of the most notable applications of 1-methyl-9H-Carbazole is in the field of organic electronics. The compound's ability to form stable π-conjugated systems makes it an excellent candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Recent advancements in this area have demonstrated that incorporating 1-methyl-9H-Carbazole into polymer or small-molecule semiconductors can significantly improve device performance, including higher charge carrier mobility and longer operational lifetimes. These findings are particularly relevant as the demand for flexible and lightweight electronic devices continues to grow.
The synthesis of 1-methyl-9H-Carbazole can be achieved through various methodologies, including Friedel-Crafts alkylation of carbazole and subsequent functionalization. The availability of multiple synthetic routes allows chemists to tailor the compound's properties for specific applications. For example, introducing additional functional groups such as hydroxyl or amino groups can enhance solubility and bioavailability, making it more suitable for pharmaceutical formulations.
From a computational chemistry perspective, 1-methyl-9H-Carbazole has been the subject of numerous studies aimed at understanding its molecular interactions and reactivity. Advanced computational techniques, such as density functional theory (DFT) calculations, have provided insights into the electronic structure and energy levels of this compound. These insights are crucial for designing more efficient synthetic strategies and predicting the behavior of 1-methyl-9H-Carbazole in different environments.
The role of 1-methyl-9H-Carbazole in drug discovery cannot be overstated. Its structural motif is found in several FDA-approved drugs, highlighting its importance as a pharmacophore. Researchers are actively exploring new derivatives to expand the therapeutic index and improve patient outcomes. The compound's ability to interact with biological targets such as receptors and enzymes makes it a valuable building block for rational drug design.
In conclusion, 1-methyl-9H-Carbazole (CAS No. 6510-65-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and electronics. Its unique structural features and functional versatility make it an indispensable tool for researchers seeking to develop innovative solutions in these fields. As scientific understanding continues to evolve, it is likely that new applications for 1-methyl-9H-Carbazole will emerge, further solidifying its importance in modern chemistry.
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